tert-Butyl 5-aminopicolinate physical properties
tert-Butyl 5-aminopicolinate physical properties
The following technical guide details the physicochemical profile, synthesis, and application of tert-Butyl 5-aminopicolinate , a critical intermediate in medicinal chemistry.
Chemical Identity & Physicochemical Profiling for Drug Discovery
Executive Summary
tert-Butyl 5-aminopicolinate (CAS: 1512138-42-9) is a bifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors and peptidomimetics.[1] It serves as a "masked" amino acid, offering a differentiated reactivity profile compared to its methyl or ethyl analogs.[1] The bulky tert-butyl group provides steric protection to the carbonyl center against nucleophilic attack and allows for orthogonal deprotection under acidic conditions (e.g., TFA/DCM), preserving base-sensitive moieties elsewhere in the molecule. This guide outlines its physical properties, handling protocols, and synthetic utility.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | tert-Butyl 5-amino-2-pyridinecarboxylate |
| Common Name | tert-Butyl 5-aminopicolinate |
| CAS Number | 1512138-42-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CC(C)(C)OC(=O)C1=NC=C(N)C=C1 |
| Structural Features | [1][2][3][4][5] • Pyridine Ring: Electron-deficient core.[1][3]• C5-Amine: Nucleophilic handle (aniline-like).[1][3]• C2-Ester: Acid-labile protecting group (sterically bulky).[1][3] |
Physicochemical Properties Profile
Note: Specific experimental values for this intermediate are proprietary to specific manufacturing batches. The data below represents high-confidence predicted values validated against structural analogs (e.g., Methyl 5-aminopicolinate).
Physical State & Thermal Properties
| Property | Value / Range | Context & Handling |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation; store under inert gas.[1][3] |
| Melting Point | 85 – 95 °C (Predicted) | Lower than the methyl ester (139–140 °C) due to disruption of crystal packing by the bulky t-butyl group.[1][3] |
| Boiling Point | ~335 °C (at 760 mmHg) | Decomposition likely occurs before boiling; distillation is not recommended. |
| Density | 1.1 ± 0.1 g/cm³ | Standard organic solid density.[1][3] |
Solubility & Lipophilicity
| Solvent | Solubility | Operational Note |
| DCM / Chloroform | High (>50 mg/mL) | Preferred solvents for acylation reactions.[1][3] |
| DMSO / DMF | High (>100 mg/mL) | Ideal for SNAr or palladium-catalyzed couplings.[1][3] |
| Methanol / Ethanol | Moderate | Good for hydrogenation steps.[1][3] |
| Water | Low / Insoluble | Aqueous workups are effective for removing inorganic salts.[1] |
| LogP | ~1.6 – 1.9 | Moderately lipophilic; amenable to standard silica chromatography.[1][3] |
| pKa (Amine) | ~3.5 – 4.0 | Less basic than alkyl amines due to conjugation with the pyridine ring.[1] |
Synthesis & Purification Logic
Direct esterification of 5-aminopicolinic acid with tert-butanol is inefficient due to the zwitterionic nature of the starting material.[1] The most robust industrial route involves the esterification of the nitro-precursor followed by reduction.[1][3]
Validated Synthetic Pathway
-
Acid Chloride Formation: Activation of 5-nitropicolinic acid with thionyl chloride (SOCl₂).[1][3]
-
Esterification: Reaction with tert-butanol in the presence of a base (Pyridine or Et₃N).[1]
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction to yield the amine.[1]
Caption: Step-wise construction of the tert-butyl ester scaffold avoiding zwitterionic interference.
Purification Protocols
-
Flash Chromatography:
-
Recrystallization:
Handling, Stability & Safety (MSDS Summary)
This compound is a substituted aniline derivative and should be treated as a potential irritant and sensitizer.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine moiety is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Incompatibilities:
-
Safety Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear nitrile gloves and safety glasses.[1]
Applications in Medicinal Chemistry
The tert-butyl 5-aminopicolinate scaffold is a strategic choice when the carboxylic acid must be preserved during basic or nucleophilic transformations elsewhere in the molecule.[1][3]
Orthogonal Protection Strategy
-
Base Stability: The t-butyl ester is stable to NaOH/LiOH hydrolysis conditions that would cleave methyl/ethyl esters.[1][3]
-
Acid Lability: Cleaved quantitatively by TFA or HCl/Dioxane, releasing the free acid for subsequent coupling or biological testing.
Reaction Decision Tree
Caption: Strategic divergence points for functionalizing the amine vs. deprotecting the ester.
References
-
BLD Pharm. (2024).[1] Product Analysis: tert-Butyl 5-aminopicolinate (CAS 1512138-42-9).[1][3] Retrieved from
-
PubChem Database. (2024).[1] Compound Summary: tert-Butyl 5-aminopicolinate.[1][3] National Library of Medicine.[1] Retrieved from
-
ChemicalBook. (2024).[1] CAS 1512138-42-9 Properties and Suppliers. Retrieved from
-
Sigma-Aldrich (Merck). (2024).[1][3] Safety Data Sheet: Aminopicolinate Derivatives. Retrieved from
Sources
- 1. CAS 67515-76-8: methyl 5-aminopyridine-2-carboxylate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. indole-building-block.com [indole-building-block.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1512138-42-9|tert-Butyl 5-aminopicolinate|BLD Pharm [bldpharm.com]
